C16H12N2O2S3

Description

C₁₆H₁₂N₂O₂S₃ is a sulfur-rich organic compound with a molecular weight of 360.47 g/mol. It exists in multiple structural isomers, two of which are well-documented:

- 1-(Isocyanatomethylsulfanyl)-4-[4-(isocyanatomethylsulfanyl)phenyl]sulfanylbenzene (CAS 143526-86-7), characterized by isocyanate and sulfanyl groups .

- 4-[5-(Benzylsulfanyl)-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl]benzoic acid (CAS 733794-42-8), featuring a benzoic acid core and a thiadiazole ring .

These isomers exhibit distinct functional groups, influencing their reactivity, solubility, and applications.

Propriétés

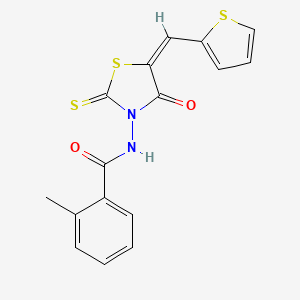

IUPAC Name |

2-methyl-N-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S3/c1-10-5-2-3-7-12(10)14(19)17-18-15(20)13(23-16(18)21)9-11-6-4-8-22-11/h2-9H,1H3,(H,17,19)/b13-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHJCPUHVPPBMB-UKTHLTGXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN2C(=O)C(=CC3=CC=CS3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NN2C(=O)/C(=C\C3=CC=CS3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of C16H12N2O2S3 typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of a thiophene derivative with a nitro compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

C16H12N2O2S3: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

C16H12N2O2S3: has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mécanisme D'action

The mechanism by which C16H12N2O2S3 exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

| Compound | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| C₁₆H₁₂N₂O₂S₃ (Isocyanate derivative) | C₁₆H₁₂N₂O₂S₃ | Isocyanate, sulfanyl | 360.47 |

| C₁₆H₁₂N₂O₂S₃ (Benzoic acid derivative) | C₁₆H₁₂N₂O₂S₃ | Carboxylic acid, thiadiazole, benzyl | 360.47 |

| Oxythiamine (C₁₂H₁₆N₃O₂S) | C₁₂H₁₆N₃O₂S | Thiazole, hydroxyethyl | 272.34 |

| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole (C₆H₂N₃O₃Cl) | C₆H₂N₃O₃Cl | Nitrobenzoxadiazole, chloro | 199.56 |

| C₁₂H₁₂N₂S (Drug candidate) | C₁₂H₁₂N₂S | Thioether, aromatic amine | 216.30 |

Key Observations :

- Sulfur Content : C₁₆H₁₂N₂O₂S₃ contains three sulfur atoms, enabling diverse reactivity (e.g., disulfide bond formation) compared to oxythiamine (one sulfur) or C₁₂H₁₂N₂S (one sulfur) .

- Functional Diversity : The benzoic acid derivative’s carboxylic acid group enhances aqueous solubility, while the isocyanate derivative’s reactive groups may suit polymer synthesis .

Physicochemical Properties

| Property | C₁₆H₁₂N₂O₂S₃ (Benzoic acid) | C₁₆H₁₂N₂O₂S₃ (Isocyanate) | Oxythiamine | C₁₂H₁₂N₂S |

|---|---|---|---|---|

| Log Po/w | ~2.8 (estimated) | ~3.5 (estimated) | 0.9 | 2.1 |

| Solubility | Moderate (aqueous) | Low (organic solvents) | High | Moderate |

| Hydrogen Bond Donors | 1 (COOH) | 0 | 3 | 1 |

| Rotatable Bonds | 5 | 4 | 6 | 3 |

Key Findings :

Comparison :

- Complexity : C₁₆H₁₂N₂O₂S₃ synthesis requires specialized reagents (e.g., thiadiazole precursors), whereas C₁₂H₁₂N₂S uses simpler catalytic methods .

- Applications : The thiadiazole moiety in C₁₆H₁₂N₂O₂S₃ may confer antimicrobial activity, similar to sulfonamide drugs, while oxythiamine targets metabolic pathways .

Implications :

- C₁₆H₁₂N₂O₂S₃’s safety profile remains understudied, necessitating caution in handling.

- C₁₂H₁₂N₂S’s toxicity highlights the need for controlled use in drug development .

Activité Biologique

The compound with the molecular formula C16H12N2O2S3 has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications. We will also provide data tables and case studies to illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes nitrogen, sulfur, and oxygen atoms. Its unique arrangement contributes to its biological properties, particularly in receptor interactions and cellular mechanisms.

Structural Formula

The structural representation of this compound can be summarized as follows:

Antiallergic Properties

Research indicates that derivatives of this compound exhibit strong antiallergic properties. A study highlighted the synthesis of various derivatives that act as prostaglandin D(2) (PGD(2)) receptor antagonists. These compounds demonstrated significant efficacy in suppressing allergic inflammatory responses in models of allergic rhinitis and asthma. Notably, compound 45 (S-5751) effectively reduced eosinophil infiltration, a key indicator of allergic reactions .

Table 1: Biological Activity of this compound Derivatives

| Compound | Activity Type | Model Used | Efficacy |

|---|---|---|---|

| 45 | Antiallergic | Allergic Rhinitis | Significant suppression of eosinophils |

| 45 | Antiallergic | Asthma | Reduced inflammation |

| Various | PGD(2) Receptor Antagonists | In vitro assays | Strong receptor binding |

Antineoplastic Activity

This compound has also been studied for its potential as an antineoplastic agent. It falls under the category of alkylating agents, which are known for their ability to interfere with DNA replication in cancer cells. Studies involving experimental neoplasms in mice and rats have shown promising results, suggesting that this compound may inhibit tumor growth effectively .

Case Study: Antineoplastic Efficacy

In a comparative study involving various alkylating agents, this compound was tested against several cancer cell lines. The results indicated that it exhibited a dose-dependent inhibition of cell proliferation, highlighting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. The compound's ability to act as a PGD(2) receptor antagonist suggests that it may modulate inflammatory pathways effectively. Additionally, its role as an alkylating agent implies that it can form covalent bonds with DNA, leading to cytotoxicity in rapidly dividing cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.